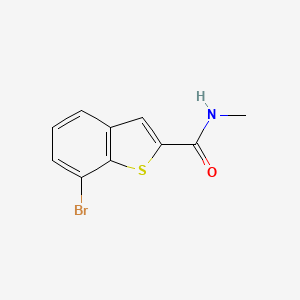

7-bromo-N-methyl-1-benzothiophene-2-carboxamide

Übersicht

Beschreibung

7-bromo-N-methyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C10H8BrNOS and a molecular weight of 270.15 g/mol. It is a solid substance .

Synthesis Analysis

The synthesis of benzothiophene derivatives like this compound often involves complex chemical reactions. For instance, benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring substituted with a bromine atom at the 7th position and a carboxamide group at the 2nd position .Chemical Reactions Analysis

Benzothiophene derivatives can be synthesized from aryne precursors and alkynyl sulfides. The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure .Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

A practical method for synthesizing an orally active CCR5 antagonist involves the use of a related compound, showcasing advancements in organic synthesis techniques. This methodology highlights the importance of benzothiophene derivatives in developing pharmacologically active agents through efficient synthetic routes without the need for chromatographic purification (Ikemoto et al., 2005).

Pharmacological Applications

Antimalarial Activity

Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, an enzyme critical for the parasitic life cycle. These compounds exhibit promising antimalarial properties, underscoring their potential as a foundation for novel antimalarial therapeutics (Banerjee et al., 2011). Further studies confirmed their efficacy in inhibiting the asexual blood stages of Plasmodium in vitro and in vivo, providing a significant step toward antimalarial drug development (Banerjee et al., 2011).

Antihyperlipidemic Agents

Research into benzothiophene carboxamide derivatives has also unveiled their potential as antihypertriglyceridemic agents. These compounds were found to significantly reduce plasma triglyceride levels and increase high-density lipoprotein levels in animal models, indicating their promise for treating hyperlipidemia and possibly atherosclerosis (Abu Sheikha et al., 2011).

Phosphodiesterase Inhibitors

A series of benzothiophene derivatives has been identified as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme involved in neurotransmitter signaling. This research opens avenues for using benzothiophene derivatives in the treatment of neurological disorders by modulating PDE10A activity (Kawamoto et al., 2019).

Urotensin-II Receptor Antagonists

Benzothiophene-2-carboxamide derivatives have been evaluated for their potential as urotensin-II receptor antagonists. This research contributes to understanding how benzothiophene derivatives can be used to modulate this receptor, which is implicated in various cardiovascular diseases (Lim et al., 2016).

Safety and Hazards

The safety information for 7-bromo-N-methyl-1-benzothiophene-2-carboxamide indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

7-bromo-N-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-12-10(13)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPHGSBJWYVPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(S1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)

![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)